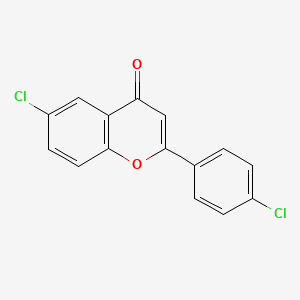

4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

説明

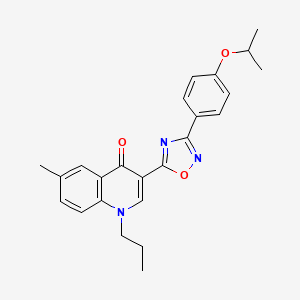

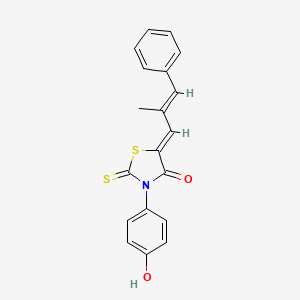

“4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a benzyl group and a fluorophenyl group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A convenient method for the preparation of 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones has been reported . The structures of the synthesized compounds are established by the results of LCMS, 1H NMR, 13C NMR, and IR and elemental analyses .Molecular Structure Analysis

The molecular structure of “4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving “4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” can be complex due to the presence of multiple reactive sites. For instance, the triazole ring can participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” can be inferred from its molecular structure. For instance, the presence of a fluorophenyl group can influence the compound’s polarity and reactivity .科学的研究の応用

Corrosion Inhibition Studies

One notable application of derivatives closely related to 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is in corrosion inhibition. Experimental and quantum chemical studies have shown that benzimidazole derivatives, which share a similar heterocyclic core with 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, effectively inhibit mild steel corrosion in acidic solutions. These studies highlight the potential of triazole-thiol compounds in protecting industrial materials from corrosion, providing insights into their adsorption behavior and inhibition mechanisms (Yadav, Behera, Kumar, & Sinha, 2013).

Anticancer Activity

Research into fluorinated triazole derivatives, including compounds structurally related to 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, has revealed their potential in anticancer therapy. Synthesis and characterization of such derivatives have demonstrated moderate to good antiproliferative potency against various cancer cell lines, underscoring the promise of fluorine-substituted triazoles in cancer drug development (Chowrasia et al., 2017).

Molecular Interaction Studies

Derivatives of 1,2,4-triazoles, including compounds with fluorophenyl groups, have been synthesized and analyzed for their intermolecular interactions. These studies, which include theoretical analysis, provide valuable information on the nature and energetics of interactions such as lp⋯π in crystal structures. Understanding these interactions is crucial for the design of materials and molecules with desired physical and chemical properties (Shukla et al., 2014).

Synthesis and Characterization

The synthesis and characterization of triazole derivatives, including those similar to 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, are of significant interest in chemistry. These activities not only expand the library of heterocyclic compounds but also provide a foundation for further exploration of their biological and industrial applications. Research in this area includes the development of new synthetic methods and the study of the compounds' structural properties (Singh & Kandel, 2013).

Quantum Chemical Approach to Corrosion Inhibition

Further delving into the corrosion inhibition aspect, quantum chemical approaches have been employed to understand the relationship between molecular structures and inhibition efficiencies. Such studies on triazole-thiol compounds reveal how modifications at the molecular level can significantly impact their activity as corrosion inhibitors, offering insights into the design of more effective inhibitors (Gece & Bilgiç, 2012).

将来の方向性

特性

IUPAC Name |

4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3S/c16-13-8-6-12(7-9-13)14-17-18-15(20)19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHNHBVCPYHKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326907 | |

| Record name | 4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

353287-91-9 | |

| Record name | 4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2919246.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)

![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2919257.png)